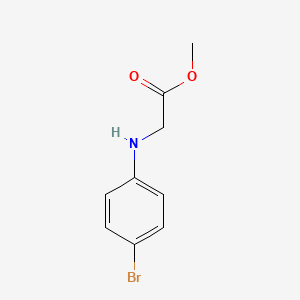
methyl N-(4-bromophenyl)glycinate
Vue d'ensemble
Description
“Methyl N-(4-bromophenyl)glycinate” is a chemical compound with the CAS Number 131770-56-4 . It has a molecular weight of 244.08500 . There are other similar compounds like “Methyl n-(4-bromophenyl)-n-[(4-methylphenyl)sulfonyl]glycinate” with a CAS Number of 333451-79-9 and a molecular weight of 398.28 .
Molecular Structure Analysis
The molecular structure of “Methyl n-(4-bromophenyl)-n-[(4-methylphenyl)sulfonyl]glycinate” is represented by the InChI Code: 1S/C16H16BrNO4S/c1-12-3-9-15 (10-4-12)23 (20,21)18 (11-16 (19)22-2)14-7-5-13 (17)6-8-14/h3-10H,11H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl N-(4-bromophenyl)glycinate” has a molecular weight of 244.08500 . The similar compound “Methyl n-(4-bromophenyl)-n-[(4-methylphenyl)sulfonyl]glycinate” has a molecular weight of 398.28 .Mécanisme D'action
While the exact mechanism of action for “methyl N-(4-bromophenyl)glycinate” is not specified, related compounds have been studied for their biological activities. For instance, triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
The safety data sheet for a related compound, “Methyl n-(4-bromophenyl)-n-[(4-methylphenyl)sulfonyl]glycinate”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 2-(4-bromoanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTJLLJXWHBYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromoanilino)acetate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

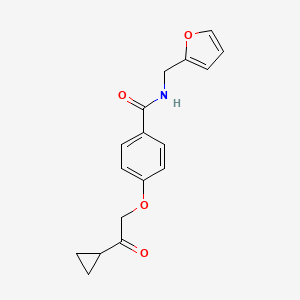
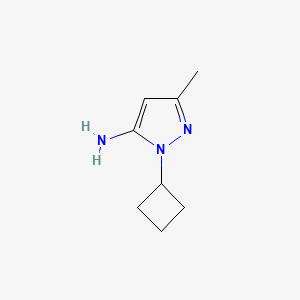
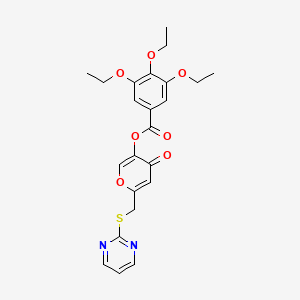
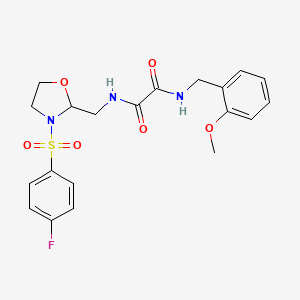
![N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2874779.png)
![1-Aminospiro[2.3]hexan-5-ol hydrochloride](/img/structure/B2874780.png)
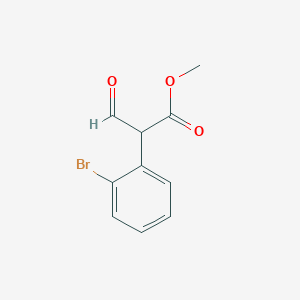
![2-({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2874783.png)

![Methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874789.png)
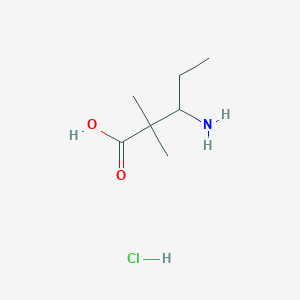
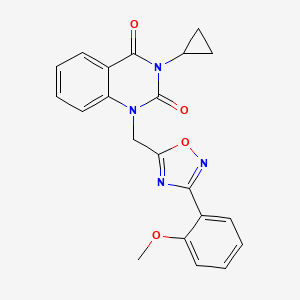
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2874792.png)
![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)